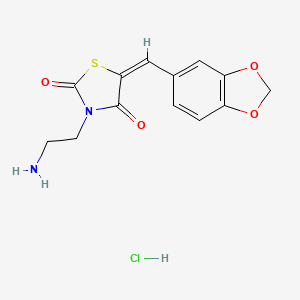![molecular formula C17H23ClN4O2 B6086413 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone](/img/structure/B6086413.png)
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone, also known as CP-122,288, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazinone derivatives and has been found to possess several interesting properties that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of various physiological processes such as mood, anxiety, and appetite. By blocking this receptor, 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is thought to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone has been found to exhibit several biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and anxiety. Additionally, it has been found to reduce the levels of corticosterone, a hormone that is involved in the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone is its selectivity for the 5-HT1A receptor, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone. One possible direction is to investigate its potential therapeutic applications in other medical conditions such as post-traumatic stress disorder and obsessive-compulsive disorder. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties for drug development.
Métodos De Síntesis
The synthesis of 3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone involves the reaction of 4-(3-chlorophenyl)piperazine with ethyl 2-oxo-2-(4-methylpiperazin-1-yl)acetate in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone has been extensively studied for its potential therapeutic applications in various medical conditions such as anxiety, depression, and schizophrenia. It has been found to exhibit anxiolytic and antipsychotic effects in animal models, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O2/c1-20-6-5-19-17(24)15(20)12-16(23)22-9-7-21(8-10-22)14-4-2-3-13(18)11-14/h2-4,11,15H,5-10,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYPVVOVHGHCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-2-piperazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6086332.png)
![2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6086339.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)
![2-amino-7-[(2-methoxyquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6086371.png)
![2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
![1-{4-[(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]phenyl}ethanone](/img/structure/B6086414.png)
![5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B6086415.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6086416.png)
![N-(4-methylphenyl)-4-oxo-4-(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)butanamide](/img/structure/B6086428.png)